molecular formula C14H15N3 B3425313 2'-Aminoacetophenone phenylhydrazone CAS No. 1384268-60-3

2'-Aminoacetophenone phenylhydrazone

Cat. No.: B3425313
CAS No.: 1384268-60-3
M. Wt: 225.29 g/mol
InChI Key: OHOPPWNOBIEEIT-LFIBNONCSA-N
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Description

2’-Aminoacetophenone phenylhydrazone is an organic compound with the molecular formula C14H15N3 and a molecular weight of 225.29 g/mol . It is a derivative of acetophenone and phenylhydrazine, characterized by the presence of an amino group and a phenylhydrazone moiety. This compound is primarily used in scientific research and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’-Aminoacetophenone phenylhydrazone can be synthesized through the reaction of 2’-aminoacetophenone with phenylhydrazine. The reaction typically involves mixing equimolar amounts of the reactants in an appropriate solvent, such as ethanol or methanol, and heating the mixture under reflux conditions. The product is then isolated by filtration and purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for 2’-aminoacetophenone phenylhydrazone are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2’-Aminoacetophenone phenylhydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed:

Mechanism of Action

The mechanism of action of 2’-aminoacetophenone phenylhydrazone involves its interaction with specific molecular targets and pathways. For example, it has been shown to affect mitochondrial bioenergetics by inhibiting pyruvate transport into mitochondria. This inhibition is mediated through the Ppargc1a/Esrra axis, leading to reduced ATP production and altered cellular metabolism . These effects are particularly relevant in the context of immune cell function and host-pathogen interactions .

Comparison with Similar Compounds

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2'-Aminoacetophenone phenylhydrazone, and how do reaction conditions influence yield?

  • Methodology : Microwave-assisted synthesis using phenylhydrazine and acetic acid under controlled irradiation (1–2 min) achieves high yields (80–95%) . Traditional methods involve refluxing 2'-hydroxyacetophenone derivatives with phenylhydrazine in alcoholic solvents, requiring longer reaction times (6–12 hours) . Optimization of pH (4–6) and temperature (60–80°C) is critical to avoid side reactions like hydrolysis .

Q. How is this compound characterized analytically, and what techniques validate its structural integrity?

  • Methodology :

  • UV-Vis Spectroscopy : Detects phenylhydrazone formation via absorption peaks at 360–400 nm (π→π* transitions) .
  • GC-MS : Quantifies trace impurities and confirms molecular ion peaks (e.g., m/z 135.07 for 2'-Aminoacetophenone) .
  • NMR : Distinct signals for hydrazone protons (δ 8.5–9.0 ppm) and ketone carbons (δ 190–200 ppm) confirm structure .

Q. What is the role of this compound as a biomarker, and how is it detected in biological systems?

  • Methodology : In cystic fibrosis studies, breath samples are analyzed using GC-MS to detect 2'-Aminoacetophenone (limit of detection: 0.1 ppb). Validation includes spiking experiments with deuterated analogs to account for matrix effects .

Advanced Research Questions

Q. How can chemoselectivity be achieved in alkylation reactions involving this compound?

  • Methodology : Palladium catalysts (e.g., Pd(OAc)₂) and solvent polarity control (e.g., DMF vs. toluene) dictate C- vs. N-alkylation outcomes. For example, benzyl alcohol selectively alkylates the amino group in DMF (N-alkylation: 85% yield), while alkyl halides favor ketone adducts in toluene (C-alkylation: 78% yield) .

Q. What computational tools aid in resolving contradictory spectral data for phenylhydrazone derivatives?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict NMR/IR spectra, resolving ambiguities in experimental data. For instance, tautomeric equilibria between hydrazone and azo forms can be modeled to assign correct peaks .

Q. How do substituents on the phenylhydrazone moiety affect reactivity in carbonyl detection assays?

  • Methodology : Electron-withdrawing groups (e.g., -NO₂) enhance hydrazone stability but reduce precipitation sensitivity. Comparative studies using substituted phenylhydrazines (e.g., p-cyanophenylhydrazone) show a 20–30% variation in precipitate formation efficiency under identical pH (7.4) and temperature (37°C) conditions .

Q. What strategies improve reproducibility in phenylhydrazone-based protocols?

  • Methodology : AI-driven platforms (e.g., PubCompare.ai ) analyze >100 protocols to identify critical variables (e.g., reagent purity >98%, anhydrous conditions). For example, AI recommendations reduce inter-lab yield variability from ±15% to ±2% .

Q. Data Contradiction Analysis

Q. Why do reported yields for phenylhydrazone synthesis vary across studies, and how can these discrepancies be mitigated?

  • Analysis : Discrepancies arise from differences in phenylhydrazine purity, solvent drying methods, and reaction scaling. Microwave synthesis (1–2 min) consistently reports >90% yields , while traditional methods (6–12 hours) show 70–85% yields due to side reactions . Standardized protocols with AI-validated parameters (e.g., PubCompare.ai ) reduce variability .

Q. Methodological Best Practices

  • Synthesis : Prioritize microwave-assisted methods for speed and yield .
  • Detection : Use GC-MS with internal standards (e.g., deuterated analogs) for biomarker quantification .
  • Optimization : Employ AI tools for protocol benchmarking and variable prioritization .

Properties

IUPAC Name

2-[(E)-N-anilino-C-methylcarbonimidoyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3/c1-11(13-9-5-6-10-14(13)15)16-17-12-7-3-2-4-8-12/h2-10,17H,15H2,1H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOPPWNOBIEEIT-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=CC=CC=C1)C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=CC=CC=C1)/C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801208172
Record name Ethanone, 1-(2-aminophenyl)-, 2-phenylhydrazone, (1E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801208172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384268-60-3, 40754-13-0
Record name Ethanone, 1-(2-aminophenyl)-, 2-phenylhydrazone, (1E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384268-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(2-aminophenyl)-, 2-phenylhydrazone, (1E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801208172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Aminoacetophenone phenylhydrazone
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